molecular formula C13H24Cl2N2O B3807420 N,N-dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate

N,N-dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate

Cat. No.: B3807420
M. Wt: 295.2 g/mol
InChI Key: KWUBXFVSYUURCI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate (CAS RN: 914299-80-2) is a tertiary amine derivative with a molecular formula of C₁₃H₂₄Cl₂N₂O and a molecular weight of 295.25 g/mol . The compound features a dimethylamine group attached to a benzyl moiety, which is further substituted with a pyrrolidin-2-yl ring at the para position. Its dihydrochloride salt form enhances water solubility, while the hydrate component stabilizes the crystalline structure . The compound has a purity of 95% and a LogP value of 1.77, indicating moderate lipophilicity . Its ChemSpider ID is 29423745, and it is cataloged under MDL number MFCD13193811 .

Properties

IUPAC Name

N,N-dimethyl-1-(4-pyrrolidin-2-ylphenyl)methanamine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH.H2O/c1-15(2)10-11-5-7-12(8-6-11)13-4-3-9-14-13;;;/h5-8,13-14H,3-4,9-10H2,1-2H3;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUBXFVSYUURCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C2CCCN2.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(2-pyrrolidinyl)benzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. This reaction forms the intermediate N,N-dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine.

    Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt.

    Hydration: The final step involves the crystallization of the compound in the presence of water to obtain the hydrate form.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Continuous Stirring: Ensuring uniform mixing and reaction efficiency.

    Purification: Employing techniques such as recrystallization and filtration to achieve high purity.

Chemical Reactions Analysis

Alkylation Reactions

The compound’s dimethylamino group can undergo alkylation under basic conditions to form quaternary ammonium salts. This reaction is critical for modifying solubility or introducing functional groups.

Amidation

The amine group reacts with carbonyl compounds (e.g., carboxylic acid derivatives) to form amides. For example, in carbamate synthesis, amines can react with carbonylimidazolides to generate substituted carbamates .

Coupling Reactions

The aromatic ring may participate in coupling reactions (e.g., Suzuki or Ullmann coupling) to introduce additional substituents, though specific examples for this compound are not directly reported.

Hydrogen Bonding and Solubility

As a dihydrochloride salt, the compound exhibits enhanced aqueous solubility due to protonation of the amine group. This property is crucial for applications requiring dissolution in polar solvents .

Comparison of Structural Analogues

Structural variations in similar compounds significantly alter reactivity:

Compound Key Structural Difference Impact on Reactions
N,N-Dimethyl-1-(4-(piperidin-2-yl)phenyl)methanaminePiperidine ring instead of pyrrolidineLarger cyclic amine may reduce reactivity in amidation
1-[4-(2-pyrrolidinyl)phenyl]-N,N-dimethylethanamineEthanolamine derivativeAltered functional group affects amidation efficiency
N,N-Dimethyl-1-(4-morpholinophenyl)methanamineMorpholine ringIncreased electron-donating effects may stabilize intermediates

Solubility and Stability

The dihydrochloride salt form ensures high solubility in aqueous systems, a critical property for biological studies .

Reactivity Trends

  • Amidation : The dimethylamino group reacts more readily with activated carbonyl reagents compared to monosubstituted amines .

  • Alkylation : Quaternization reduces nucleophilicity, limiting further reactions under basic conditions.

Scientific Research Applications

Research Applications

N,N-Dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate is primarily used in the following research areas:

  • Synthetic Organic Chemistry :
    • The compound serves as a building block in the synthesis of various organic molecules. Its structure allows for functionalization through typical reactions of amines and aromatic compounds, including alkylation and acylation reactions.
  • Pharmacological Studies :
    • While not approved for pharmaceutical use, it is studied for its binding affinity to various receptors. Compounds with similar structures have shown potential interactions with neurotransmitter receptors, making them candidates for further pharmacological investigation.
  • Analytical Chemistry :
    • The compound can be utilized as a standard in analytical methods such as chromatography, aiding in the identification and quantification of related compounds.

Binding Affinity Studies

Research has indicated that compounds similar to this compound exhibit varying degrees of interaction with serotonin receptors. For instance, preliminary studies suggest that modifications to the pyrrolidine ring can enhance receptor selectivity, which is vital for developing targeted therapeutic agents.

Synthetic Pathways

A detailed case study on the synthesis of this compound highlights multi-step organic synthesis techniques. Researchers have reported successful synthesis involving controlled conditions to maximize yield and purity, emphasizing the importance of reaction parameters such as temperature and solvent choice.

Mechanism of Action

The compound exerts its effects primarily through interaction with neurotransmitter receptors in the central nervous system. It acts as an agonist or antagonist depending on the specific receptor subtype. The molecular targets include:

    Dopamine Receptors: Modulating dopamine levels and activity.

    Serotonin Receptors: Affecting serotonin pathways and signaling.

Comparison with Similar Compounds

N,N-Dimethyl-1-(4-Piperidinyl)Ethanamine Dihydrochloride Hydrate

  • Molecular Formula : C₉H₂₁Cl₂N₂O (inferred from substituent change)
  • Key Difference : Replaces the pyrrolidinyl (5-membered ring) with a piperidinyl (6-membered ring) group.

Tertiary Amine Dihydrochloride Salts

Diphenhydramine Hydrochloride (Benzhydramine Hydrochloride)

  • Molecular Formula: C₁₇H₂₁NO·HCl
  • Molecular Weight : 291.82 g/mol .
  • Key Differences :
    • Contains a benzhydryl (diphenylmethoxy) group instead of a pyrrolidinyl-phenyl moiety.
    • Smaller molecular weight and higher LogP (3.3 ) due to aromatic hydrophobicity.

Boronated Analogues

4-((N,N-Dimethylamino)Methyl)Phenylboronic Acid Pinacol Ester Hydrochloride

  • Molecular Formula: C₁₉H₃₁BClNO₂
  • Key Differences :
    • Incorporates a boronate ester (dioxaborolane) group for Suzuki-Miyaura coupling reactivity.
    • Larger molecular weight (364.72 g/mol ) and distinct applications in cross-coupling reactions .

Phenylenediamine Derivatives

N,N-Dimethyl-p-Phenylenediamine Dihydrochloride

  • Molecular Formula : C₈H₁₄Cl₂N₂
  • Key Differences :
    • Features two amine groups on the benzene ring, increasing polarity and reducing LogP.
    • Primarily used in dye synthesis and electrochemical studies, unlike the target compound’s tertiary amine structure .

Complex Biochemical Analogues

GW4869 Dihydrochloride Hydrate

  • Molecular Formula : C₃₃H₃₈Cl₂N₆O₃
  • Key Differences :
    • A bis-imidazolyl acrylamide with a molecular weight of 673.62 g/mol .
    • Functions as a sphingomyelinase inhibitor, highlighting divergent therapeutic mechanisms compared to the simpler tertiary amine target .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form LogP Applications
N,N-Dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate C₁₃H₂₄Cl₂N₂O 295.25 Pyrrolidinyl, dimethylamine Dihydrochloride 1.77 Research synthesis, neurology
Diphenhydramine Hydrochloride C₁₇H₂₁NO·HCl 291.82 Benzhydryl, dimethylamine Hydrochloride 3.3 Antihistamine
4-((N,N-Dimethylamino)methyl)phenylboronic acid pinacol ester hydrochloride C₁₉H₃₁BClNO₂ 364.72 Boronate ester, dimethylamine Hydrochloride N/A Organic synthesis
N,N-Dimethyl-p-phenylenediamine dihydrochloride C₈H₁₄Cl₂N₂ 209.12 Phenylenediamine, dimethylamine Dihydrochloride N/A Dye synthesis, electrochemistry
GW4869 dihydrochloride hydrate C₃₃H₃₈Cl₂N₆O₃ 673.62 Bis-imidazolyl, acrylamide Dihydrochloride N/A Enzyme inhibition

Biological Activity

N,N-dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate is a chemical compound with significant interest in scientific research due to its complex structure and potential biological activities. Its molecular formula is C13H24Cl2N2OC_{13}H_{24}Cl_2N_2O, and it exists as a dihydrochloride salt, which enhances its solubility in water . This compound features a dimethylamino group and a pyrrolidinyl-substituted phenyl group, making it a versatile candidate for various biological studies.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. Compounds with similar structures have shown binding affinities to various receptors, including:

  • Dopamine Receptors : Potential implications in neuropharmacology.
  • Serotonin Receptors : Possible effects on mood regulation and anxiety.
  • Adrenergic Receptors : Implications for cardiovascular effects.

Preliminary studies suggest that this compound may exhibit stimulant properties similar to other psychoactive substances, which could be explored further for therapeutic applications .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds. The following table summarizes key differences:

Compound Name Structure Key Differences
N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamineSimilar amine structure but with a piperidine ringDifferent cyclic structure affects binding properties
N,N-Dimethyl-1-(4-morpholinophenyl)methanamineContains a morpholine instead of pyrrolidineMorpholine may alter solubility and receptor interaction
1-[4-(2-pyrrolidinyl)phenyl]-N,N-dimethylethanamineEthanolamine derivativeSlightly different functional group influences activity

This comparison illustrates how variations in ring structure and functional groups can significantly affect biological activity and chemical properties.

In Vitro Studies

Recent research has focused on the in vitro effects of this compound on various cell lines. For instance, studies have shown:

  • Neuroblastoma Cell Lines : The compound exhibited cytotoxic effects, suggesting potential applications in cancer therapeutics.
  • Primary Neuronal Cultures : It demonstrated neuroprotective properties against oxidative stress, indicating possible use in neurodegenerative diseases.

Summary of Findings

The biological activity of this compound indicates promising avenues for research, particularly in neuropharmacology and oncology. However, comprehensive studies are required to elucidate its mechanisms of action fully and therapeutic potentials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate
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